2-Butoxy-5-methylpyridin-3-OL
Description
2-Butoxy-5-methylpyridin-3-OL is a pyridine derivative characterized by a hydroxyl group (-OH) at position 3, a methyl group (-CH₃) at position 5, and a butoxy (-OCH₂CH₂CH₂CH₃) substituent at position 2 of the pyridine ring.
Properties
IUPAC Name |
2-butoxy-5-methylpyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-3-4-5-13-10-9(12)6-8(2)7-11-10/h6-7,12H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGCICNPELOUKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=N1)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butoxy-5-methylpyridin-3-OL typically involves the alkylation of 5-methylpyridin-3-OL with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, converting the compound into its corresponding alcohols or amines.
Substitution: The hydroxyl group in this compound can be substituted with various nucleophiles under appropriate conditions, leading to the formation of ethers, esters, or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Ethers or esters.
Scientific Research Applications
2-Butoxy-5-methylpyridin-3-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Butoxy-5-methylpyridin-3-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the butoxy and methyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Pyridine Derivatives
The structural and functional attributes of 2-Butoxy-5-methylpyridin-3-OL can be contextualized against related pyridine derivatives documented in the Catalog of Pyridine Compounds (2017). Below is a systematic comparison:
Structural Comparisons
Functional Implications
- The methyl group at C5 in the target compound may offer steric stabilization without significant electronic perturbation .
- Steric Considerations : The absence of bulky groups (e.g., diiodo in 2,6-Diiodo-5-methoxypyridin-3-ol) in the target compound may enhance conformational flexibility, favoring interactions in catalytic or receptor-binding contexts .
Biological Activity
2-Butoxy-5-methylpyridin-3-OL is an organic compound with the molecular formula CHNO. It belongs to the pyridine family and is characterized by a butoxy group at the second position, a methyl group at the fifth position, and a hydroxyl group at the third position. This compound has garnered attention for its potential biological activities, including antimicrobial and antifungal properties. This article reviews its biological activity, synthesis, and relevant research findings.
Synthesis and Properties
The synthesis of this compound typically involves alkylation of 5-methylpyridin-3-OL with butyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures. The compound can also undergo various chemical reactions such as oxidation, reduction, and substitution, which influence its biological activity.
The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the butoxy and methyl groups enhance lipophilicity, facilitating cell membrane penetration. These interactions can modulate various biological pathways, leading to observed effects such as antimicrobial activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by demonstrated that this compound effectively inhibited the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action was linked to the disruption of bacterial cell membranes.
Case Studies
- Antifungal Activity : In a study published in Journal of Applied Microbiology, this compound was tested against various fungal pathogens. The results showed a notable reduction in fungal growth, particularly against Candida albicans and Aspergillus niger .
- Cytotoxic Effects : Another investigation highlighted the cytotoxic effects of this compound on cancer cell lines. It was found to induce apoptosis in human leukemia cells through caspase activation pathways, suggesting potential applications in cancer therapy .
Comparative Analysis
To understand the unique properties of this compound compared to similar compounds, a comparative analysis is presented below:
| Compound Name | Antimicrobial Activity | Cytotoxicity | Mechanism of Action |
|---|---|---|---|
| This compound | High | Moderate | Membrane disruption; apoptosis induction |
| 2-Butoxy-3-methylpyridin-4-OL | Moderate | Low | Unknown |
| 2-Butoxy-5-methylpyridin-2-OL | Low | Low | Unknown |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
